molecular formula C18H9F4N3O2 B2657133 6-fluoro-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1081138-18-2

6-fluoro-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2657133
CAS No.: 1081138-18-2
M. Wt: 375.283
InChI Key: RWZLTDMVDVIQDI-UHFFFAOYSA-N
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Description

6-fluoro-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a quinolinone core substituted with a fluoro group and a trifluoromethylphenyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of appropriate aniline derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Synthesis of the Oxadiazole Ring: The 1,2,4-oxadiazole ring is often formed by the cyclization of amidoximes with carboxylic acids or their derivatives.

    Coupling of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction using appropriate boronic acids and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinone core, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Oxidation Products: Quinolinone derivatives with additional oxygen functionalities.

    Reduction Products: Reduced oxadiazole derivatives.

    Substitution Products: Compounds with substituted fluoro or trifluoromethyl groups.

Scientific Research Applications

Chemistry

In chemistry, 6-fluoro-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: Unique due to the combination of fluoro, trifluoromethyl, and oxadiazole groups.

    This compound: Similar compounds may include those with different substituents on the quinolinone core or variations in the oxadiazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-fluoro-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9F4N3O2/c19-11-4-5-14-12(7-11)15(26)13(8-23-14)17-24-16(25-27-17)9-2-1-3-10(6-9)18(20,21)22/h1-8H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZLTDMVDVIQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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